molecular formula C11H10O3 B14778390 6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one

6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one

Cat. No.: B14778390
M. Wt: 190.19 g/mol
InChI Key: KXNRYEQMNAKGCY-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are derivatives of chromone (1,4-benzopyrone) Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methyl-7-hydroxycoumarin with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 6-position . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide, and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.

Major Products Formed

    Oxidation: 6-Formyl-8-methyl-4H-chromen-4-one.

    Reduction: 6-(Hydroxymethyl)-8-methyl-4H-chromen-4-ol.

    Substitution: Derivatives with different functional groups at the 6-position.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one is unique due to its chromone core, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and methyl groups at specific positions on the chromone ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

6-(hydroxymethyl)-8-methylchromen-4-one

InChI

InChI=1S/C11H10O3/c1-7-4-8(6-12)5-9-10(13)2-3-14-11(7)9/h2-5,12H,6H2,1H3

InChI Key

KXNRYEQMNAKGCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC=CC2=O)CO

Origin of Product

United States

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